molecular formula C19H21NO4S2 B2719270 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219905-83-5

5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2719270
CAS No.: 1219905-83-5
M. Wt: 391.5
InChI Key: CMALYRMVKSXWDV-UHFFFAOYSA-N
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Description

5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including furan, thiophene, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Formation of the thiophen-3-ylmethyl intermediate: Thiophene can be alkylated using a similar approach.

    Coupling with benzenesulfonamide: The intermediates can be coupled with benzenesulfonamide under appropriate conditions, such as using a base and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.

Medicine

Potential medicinal applications could include its use as an antimicrobial or anticancer agent, given the presence of bioactive functional groups.

Industry

In industry, the compound might be used in the development of new polymers or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)benzenesulfonamide
  • N-(thiophen-3-ylmethyl)benzenesulfonamide
  • 2-methoxybenzenesulfonamide

Uniqueness

The uniqueness of 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-3-15-6-7-18(23-2)19(11-15)26(21,22)20(12-16-8-10-25-14-16)13-17-5-4-9-24-17/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMALYRMVKSXWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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